molecular formula C21H17NO5 B7959971 Methyl 3-[3-(benzyloxy)phenyl]-5-nitrobenzoate

Methyl 3-[3-(benzyloxy)phenyl]-5-nitrobenzoate

Cat. No.: B7959971
M. Wt: 363.4 g/mol
InChI Key: RNUDHCXVDQVOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[3-(benzyloxy)phenyl]-5-nitrobenzoate is an intriguing compound used extensively in chemical research and industrial applications. Structurally, it is a complex organic molecule featuring benzyloxy and nitro groups. The unique combination of these functionalities provides the compound with distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[3-(benzyloxy)phenyl]-5-nitrobenzoate typically involves multi-step organic synthesis. One common route includes the esterification of 3-[3-(benzyloxy)phenyl]-5-nitrobenzoic acid using methanol in the presence of an acid catalyst, such as sulfuric acid. Another approach involves the nucleophilic aromatic substitution reaction, starting from methyl 3-hydroxy-5-nitrobenzoate and benzyl bromide in the presence of a strong base like potassium carbonate.

Industrial Production Methods: Industrial production often scales up these laboratory methods, using continuous flow reactors to improve yield and efficiency. Such reactors provide precise control over reaction conditions like temperature and pressure, enhancing the overall productivity and consistency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[3-(benzyloxy)phenyl]-5-nitrobenzoate undergoes a variety of chemical reactions, including:

  • Oxidation: : Converts the methyl ester group to carboxylic acid using reagents like potassium permanganate.

  • Reduction: : Reduces the nitro group to an amino group using hydrogen gas and a palladium catalyst.

  • Substitution: : Replaces the benzyloxy group with other functional groups using nucleophiles under suitable conditions.

Common Reagents and Conditions: The compound frequently reacts with strong acids or bases, metal catalysts, and oxidizing/reducing agents under controlled temperature and pressure conditions.

Major Products:

  • Oxidation: Methyl 3-[3-(carboxy)phenyl]-5-nitrobenzoate

  • Reduction: Methyl 3-[3-(benzyloxy)phenyl]-5-aminobenzoate

  • Substitution: Methyl 3-[3-(hydroxy)phenyl]-5-nitrobenzoate (if benzyloxy group is replaced by hydroxyl group)

Scientific Research Applications

Chemistry: In organic chemistry, it serves as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: The nitro group is pivotal for antimicrobial activity, making derivatives of this compound potential candidates for drug development. It is also used in biological studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound is employed in the production of dyes, polymers, and advanced materials due to its versatile reactivity and stability under various conditions.

Mechanism of Action

Mechanism of Effects: Methyl 3-[3-(benzyloxy)phenyl]-5-nitrobenzoate's effects are primarily due to its ability to participate in electron transfer reactions, given the electron-withdrawing nature of the nitro group and the electron-donating nature of the benzyloxy group.

Molecular Targets and Pathways: Its molecular targets include enzymes and receptors involved in oxidative stress and metabolic regulation, where it can act as a substrate or inhibitor, affecting cellular processes.

Comparison with Similar Compounds

  • Methyl 3-hydroxy-5-nitrobenzoate

  • Methyl 3-[3-(hydroxy)phenyl]-5-nitrobenzoate

  • Methyl 3-[3-(methoxy)phenyl]-5-nitrobenzoate

These compounds, while similar, lack the combined benzyloxy and nitro functionalities of Methyl 3-[3-(benzyloxy)phenyl]-5-nitrobenzoate, making it a unique and versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

methyl 3-nitro-5-(3-phenylmethoxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c1-26-21(23)18-10-17(11-19(12-18)22(24)25)16-8-5-9-20(13-16)27-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUDHCXVDQVOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.